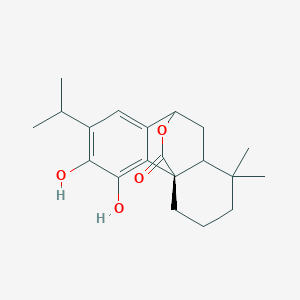

1,3,4,9,10,10AS-Hexahydro-5,6-dihydroxy-1,1-dimethyl-7-iso-propyl-2H-9S,4AR-(epoxymethano)phenanthren-12-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carnosol is a naturally occurring phytopolyphenol found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). It is a phenolic diterpene with a lactone moiety and phenolic hydroxyl groups. Carnosol exhibits a range of biological properties, including antioxidant, anticancer, anti-inflammatory, and neuroprotective activities .

Métodos De Preparación

Carnosol can be synthesized from carnosic acid, another phenolic diterpene found in rosemary and sage. The conversion involves oxidation of carnosic acid, which introduces hydroxyl groups at positions C-11 and C-12 and forms a lactone moiety . Industrial production of carnosol typically involves extraction from plant sources using techniques such as maceration, heat reflux, Soxhlet extraction, steam distillation, and hydrodistillation .

Análisis De Reacciones Químicas

Carnosol undergoes various chemical reactions, including oxidation, reduction, and substitution. When oxidized, carnosic acid can be directly converted to carnosol. Carnosol can further undergo hydroxylation at C-7 on its lactone ring to form rosmanol or epirosmanol . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are carnosol, rosmanol, and epirosmanol .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Carnosol exerts its effects through various molecular targets and pathways. It inhibits several signaling molecules, including extracellular signal-regulated kinase, p38, c-Jun N-terminal kinase, Akt, mechanistic target of rapamycin, and cyclooxygenase-2 . Carnosol also prevents the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells and promotes apoptosis by increasing levels of cleaved caspase-3, -8, -9, and the pro-apoptotic marker Bcl-2-associated X, while reducing levels of the anti-apoptotic marker B-cell lymphoma 2 .

Comparación Con Compuestos Similares

Carnosol is often compared with other phenolic diterpenes such as carnosic acid, rosmanol, and rosmarinic acid. While carnosic acid is a chemical quencher of reactive oxygen species, carnosol inhibits lipid peroxidation directly in the lipid oxidation process . Rosmanol and rosmarinic acid also exhibit antioxidant properties but differ in their chemical structures and specific biological activities .

Carnosol stands out due to its unique combination of antioxidant, anticancer, anti-inflammatory, and neuroprotective properties, making it a valuable compound for various scientific and industrial applications.

Propiedades

Fórmula molecular |

C20H26O4 |

|---|---|

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

(1R)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |

InChI |

InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13?,14?,20-/m1/s1 |

Clave InChI |

XUSYGBPHQBWGAD-RUZSNYSVSA-N |

SMILES isomérico |

CC(C)C1=C(C(=C2C(=C1)C3CC4[C@@]2(CCCC4(C)C)C(=O)O3)O)O |

SMILES canónico |

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.